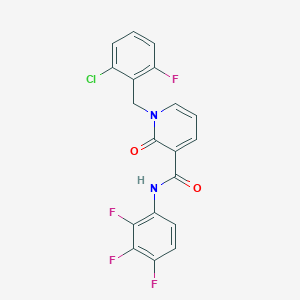

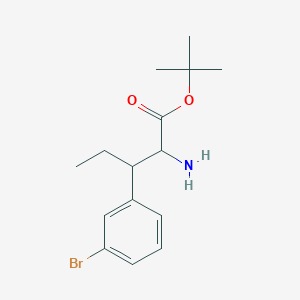

![molecular formula C17H17N3OS B2690324 (E)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1448139-56-7](/img/structure/B2690324.png)

(E)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This would include the IUPAC name, common names, and structural formula.

Synthesis Analysis

This would detail the methods and procedures used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique

Synthesis and Biological Activity

The compound (E)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide falls within the class of imidazo[1,2-a]pyridines. Research in this area includes the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position, intended for use as antiulcer agents. These compounds, including various derivatives, have been studied for their potential antisecretory and cytoprotective properties against ulcers, although not all compounds in this class demonstrate significant antisecretory activity. Some, however, show good cytoprotective properties in ethanol and HCl-induced ulcer models (Starrett et al., 1989).

Chemistry and Synthesis Techniques

Research also focuses on the synthesis techniques for imidazo[1,2-a]pyridines. For instance, a study details the microwave-assisted three-component domino reaction for the rapid synthesis of imidazo[1,2-a]pyridines, highlighting the high chemo- and regioselectivity of the process (Li et al., 2013). Another study explored the synthesis of imidazo[1,5-a]pyridines from carboxylic acids and 2-methylaminopyridines, enabling the introduction of various substituents at specific positions (Crawforth & Paoletti, 2009).

Application in Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have been synthesized and tested for their antimycobacterial activity. Certain derivatives show considerable activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Lv et al., 2017).

Chemical Properties and Reactions

Studies also investigate the unique chemical properties and reactions of imidazo[1,2-a]pyridines. For instance, research into the orthogonal synthesis of functionalized pyrroles and thiophenes from the reactions of imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes provides insights into the versatility and reactivity of these compounds (Cheng et al., 2010).

Photophysical Properties

The photophysical properties of imidazo[1,2-a]pyridines and related compounds have also been a subject of interest. A study on the synthesis and investigation of the photophysical properties of 2-azaindolizines, a subclass of imidazo[1,2-a]pyridines, revealed their potential in fluorescent applications, highlighting the diverse uses of these compounds beyond pharmaceuticals (Shibahara et al., 2006).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.

Orientations Futures

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and unanswered questions about the compound’s properties or reactivity.

Propriétés

IUPAC Name |

(E)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-2-19(17(21)9-8-15-6-5-11-22-15)13-14-12-18-16-7-3-4-10-20(14)16/h3-12H,2,13H2,1H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJKLPPNYHYMDD-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN=C2N1C=CC=C2)C(=O)C=CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CN=C2N1C=CC=C2)C(=O)/C=C/C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

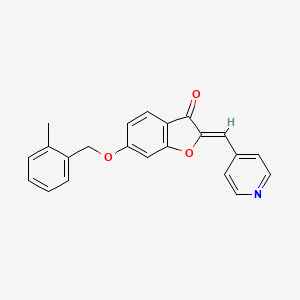

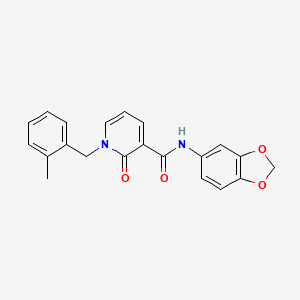

![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2690243.png)

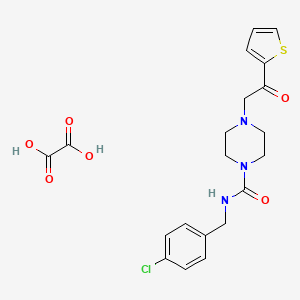

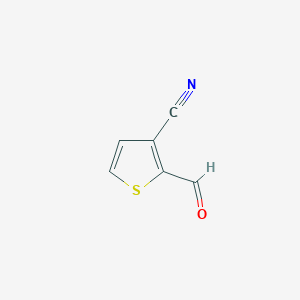

![(7-methyl-4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2690244.png)

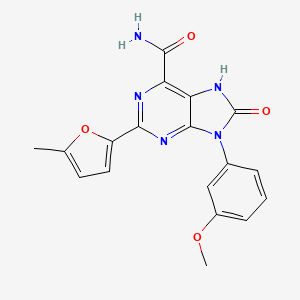

![N-(3-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2690245.png)

![[2-(2,2,2-Trifluoroethoxy)phenyl]thiourea](/img/structure/B2690248.png)

![1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine](/img/structure/B2690251.png)

![benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2690255.png)

![3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2690256.png)